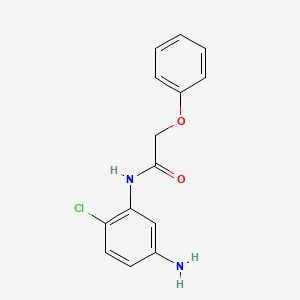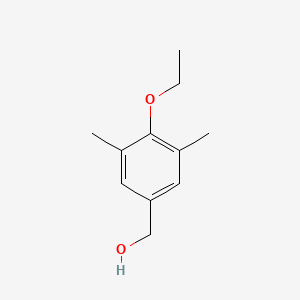
(4-Ethoxy-3,5-dimethylphenyl)methanol
Overview
Description
(4-Ethoxy-3,5-dimethylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₆O₂. It is characterized by a benzene ring substituted with an ethoxy group, two methyl groups, and a methanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxy-3,5-dimethylphenol as the starting material.
Reaction Conditions: The compound can be synthesized through a methylation reaction, where the phenol group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions in reactors, ensuring high purity and yield.
Chemical Reactions Analysis
(4-Ethoxy-3,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, (4-ethoxy-3,5-dimethylphenyl)carboxylic acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol, (4-ethoxy-3,5-dimethylphenyl)ethanol, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ethoxy group, replacing it with other functional groups.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are commonly used in these reactions.
Major Products Formed: The major products include carboxylic acids, alcohols, and other substituted phenyl compounds.
Scientific Research Applications
(4-Ethoxy-3,5-dimethylphenyl)methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (4-Ethoxy-3,5-dimethylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.
Comparison with Similar Compounds
(4-Ethoxy-3,5-dimethylphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenylmethanol derivatives, such as (4-methoxy-3,5-dimethylphenyl)methanol and (3,5-dimethylphenyl)methanol.
Uniqueness: The presence of the ethoxy group in this compound provides it with distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGLSVZYTVPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


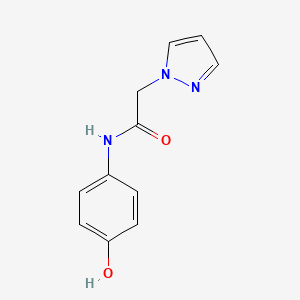


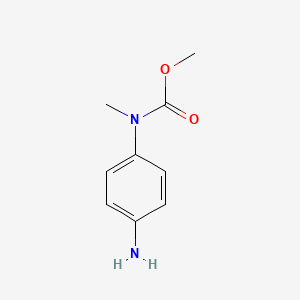


![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
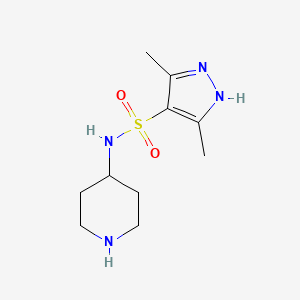

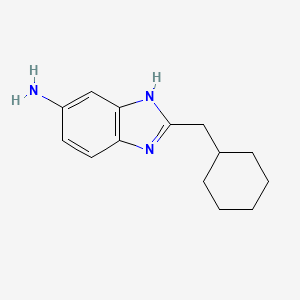
![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
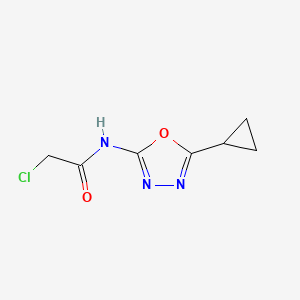
![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)
